
Cyclopropanecarbonitrile, 2-(2-fluorophenyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarbonitrile, 2-(2-fluorophenyl)-(9CI) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as FCPCN and has a molecular formula of C10H8FN. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether.
Mecanismo De Acción
The mechanism of action of FCPCN is not fully understood. However, studies have shown that it can interact with various biological targets such as enzymes, receptors, and ion channels. It is believed that FCPCN can inhibit the activity of certain enzymes and receptors, leading to the modulation of various physiological processes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that FCPCN can have various biochemical and physiological effects depending on the target it interacts with. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function. FCPCN has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FCPCN has several advantages and limitations for lab experiments. One of the advantages is its high reactivity, which makes it a useful reagent for the preparation of various compounds. Another advantage is its solubility in organic solvents, which makes it easy to handle in the lab. However, one of the limitations is its toxicity, which requires caution when handling and disposing of the compound.
Direcciones Futuras
There are several future directions for the study of FCPCN. One direction is the investigation of its potential as a drug candidate for the treatment of various diseases. Another direction is the synthesis of novel materials using FCPCN as a building block. Additionally, the development of new synthetic methods for the preparation of FCPCN and its derivatives is another possible future direction.
Métodos De Síntesis
The synthesis of FCPCN involves the reaction of 2-fluorobenzyl bromide with cyclopropanecarbonitrile in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained after purification through distillation.
Aplicaciones Científicas De Investigación
FCPCN has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, FCPCN has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In material science, FCPCN has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, FCPCN has been used as a reagent for the preparation of various compounds with diverse chemical structures.
Propiedades
Número CAS |
149438-27-7 |
|---|---|
Nombre del producto |
Cyclopropanecarbonitrile, 2-(2-fluorophenyl)-(9CI) |
Fórmula molecular |
C10H8FN |
Peso molecular |
161.18 g/mol |
Nombre IUPAC |
2-(2-fluorophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H8FN/c11-10-4-2-1-3-8(10)9-5-7(9)6-12/h1-4,7,9H,5H2 |
Clave InChI |
KZHGWSPNCHGZSX-UHFFFAOYSA-N |
SMILES |
C1C(C1C2=CC=CC=C2F)C#N |
SMILES canónico |
C1C(C1C2=CC=CC=C2F)C#N |
Sinónimos |
Cyclopropanecarbonitrile, 2-(2-fluorophenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




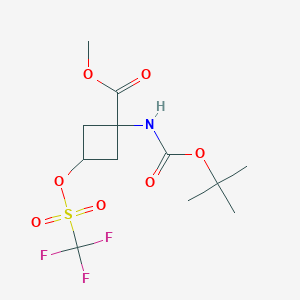
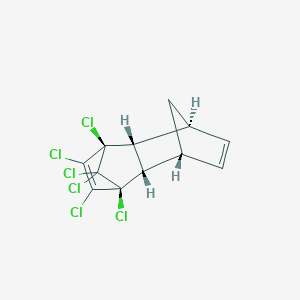
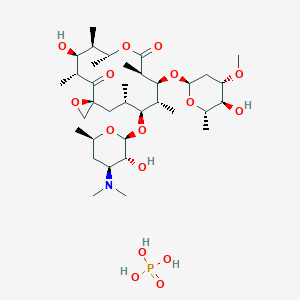
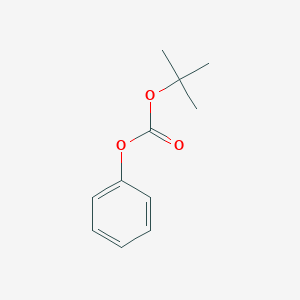

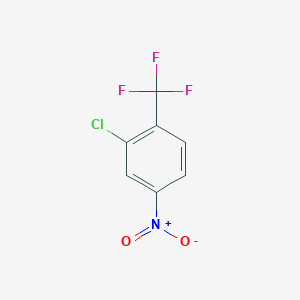
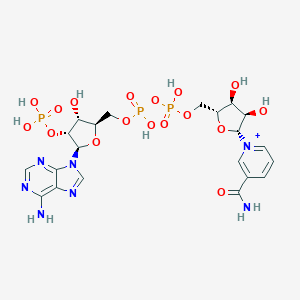
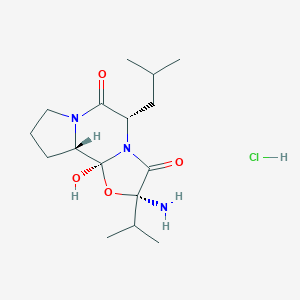


![2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B128757.png)
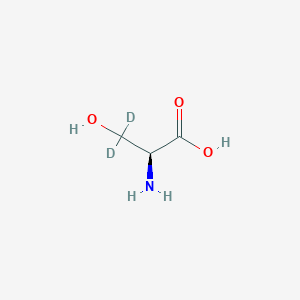
![(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B128767.png)